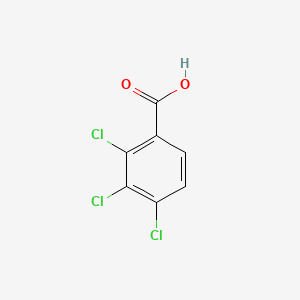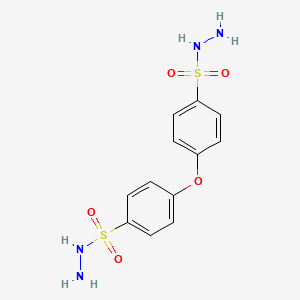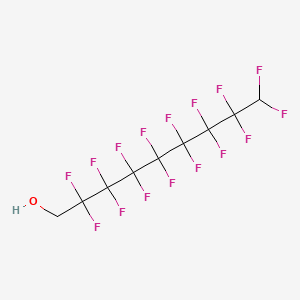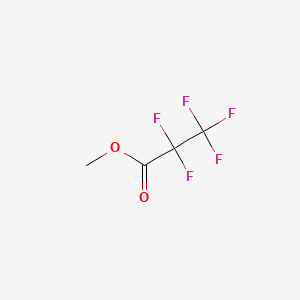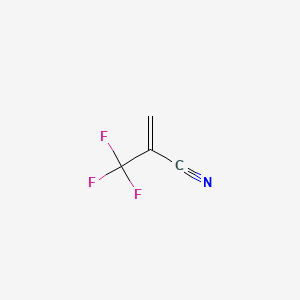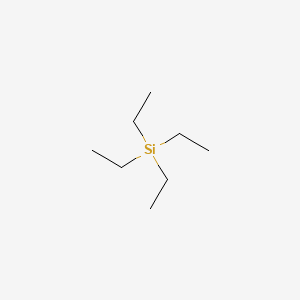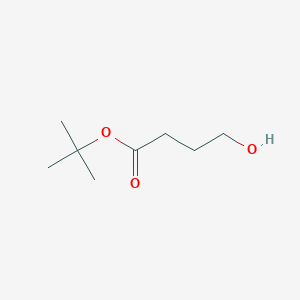
4-Hydroxybutanoate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 4-hydroxybutanoate: is an organic compound with the molecular formula C8H16O3 4-hydroxybutanoic acid tert-butyl ester . This compound is characterized by a tert-butyl group attached to the 4-hydroxybutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-hydroxybutanoate is used as a reagent in the synthesis of complex organic molecules. It serves as a building block for the preparation of various esters, acids, and alcohols .
Biology: In biological research, tert-Butyl 4-hydroxybutanoate is used as a precursor for the synthesis of gamma-hydroxybutyric acid (GHB) derivatives. These derivatives are studied for their potential therapeutic applications and as biomarkers for GHB intake .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester functionality allows for the controlled release of active pharmaceutical ingredients .
Industry: tert-Butyl 4-hydroxybutanoate is used in the production of polymers and resins. It acts as a plasticizer and stabilizer in various industrial applications .
Mécanisme D'action
Target of Action
It is known that similar compounds like tert-butanol interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
For instance, tert-butanol has been shown to interact with various enzymes and proteins, affecting their activity .
Biochemical Pathways
For example, Butylated hydroxytoluene (BHT), a lipophilic organic compound, acts as an antioxidant, preventing free radical-mediated oxidation in fluids .
Pharmacokinetics
It is known that similar compounds like bht undergo metabolic pathways involving hydroxylation and oxidation to form various metabolites .
Result of Action
Based on the actions of similar compounds, it can be inferred that it may have antioxidant properties, preventing oxidative damage at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
Tert-Butyl 4-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles as α-helix mimetics . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s hydroxyl group allows it to participate in hydrogen bonding, enhancing its reactivity and interaction with biomolecules.
Cellular Effects
Tert-Butyl 4-hydroxybutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neuroinflammation and oxidative stress, which are critical factors in the development of brain diseases . By modulating these pathways, tert-Butyl 4-hydroxybutanoate can alter cell function and contribute to the treatment of neurodegenerative conditions.
Molecular Mechanism
At the molecular level, tert-Butyl 4-hydroxybutanoate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and interact with specific proteins makes it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-hydroxybutanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Tert-Butyl 4-hydroxybutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . Its role in these pathways highlights its importance in biochemical research and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, tert-Butyl 4-hydroxybutanoate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
Tert-Butyl 4-hydroxybutanoate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its role in cellular processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of tert-butyl 4-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 4-oxobutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, tert-butyl 4-hydroxybutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl 4-oxobutanoate
Reduction: tert-Butyl 4-hydroxybutanol
Substitution: Various tert-butyl 4-substituted butanoates
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-hydroxybutanoate
- tert-Butyl 4-oxobutanoate
- tert-Butyl 4-chlorobutanoate
Comparison: tert-Butyl 4-hydroxybutanoate is unique due to its hydroxyl group at the 4-position, which imparts distinct reactivity and functionality. Compared to tert-Butyl 3-hydroxybutanoate, it has different regioselectivity in reactions. tert-Butyl 4-oxobutanoate and tert-Butyl 4-chlorobutanoate have different functional groups, leading to varied chemical behavior and applications .
Propriétés
IUPAC Name |
tert-butyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGFTUPFXKYRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649820 | |
| Record name | tert-Butyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-12-5 | |
| Record name | tert-Butyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-butyric acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


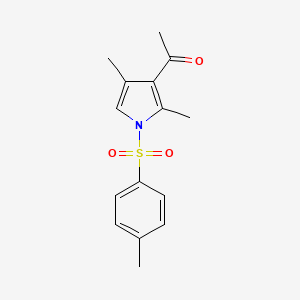
![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)
